7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a unique bicyclic structure that incorporates both pyridine and pyrimidine rings. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has garnered interest due to its interactions with various biological targets.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. It is also referenced in scientific literature related to drug discovery and organic synthesis.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. This class of compounds is often explored for their potential as therapeutic agents in various medical conditions.
The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the desired bicyclic structure through cyclization reactions.
The synthesis process may involve several key steps:
The molecular structure of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione features a bicyclic framework with a benzyl group at the 7th position. The structural characteristics include:
Key molecular data includes:
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound can be influenced by:
The primary mechanism of action for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific enzymes or receptors within biological systems. Notably:
Inhibition of PARP leads to:
The physical properties include:
Key chemical properties include:
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and medicinal chemistry due to their diverse biological activities and structural versatility.
The systematic chemical name 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 62459-02-3) follows IUPAC conventions for polycyclic heterocyclic systems. The core structure consists of a fused bicyclic scaffold featuring a pyrimidine-2,4-dione moiety (uracil-like ring) annulated with a partially saturated pyridine ring at positions [3,4-d]. The benzyl substituent at position N7 denotes a phenylmethyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₄H₁₅N₃O₂ (molecular weight: 257.29 g/mol), with the SMILES notation O=C1NC(=O)C2=C(CN(CC3=CC=CC=C3)CC2)N1
and InChIKey DYNBNPAECUWPPS-UHFFFAOYSA-N
providing unambiguous structural representation [1] [3] [4].
This compound belongs to the tetrahydropyridopyrimidine-dione class, characterized by a partially saturated pyridine ring fused to a pyrimidinedione system. The benzyl group introduces lipophilic character, enhancing potential for blood-brain barrier penetration. The bicyclic system exhibits planar uracil-like regions and non-planar alicyclic components, enabling diverse binding interactions with biological targets. X-ray crystallography reveals rotational flexibility around the benzyl C-N bond, facilitating conformational adaptation in enzyme binding pockets [1] [3] [9].
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 257.29 g/mol | [3] [4] |
Melting Point | 232°C (acetone solvate) | [4] |
Density | 1.33±0.1 g/cm³ | [4] |
LogP (Consensus) | 1.3 | [3] |
Topological Polar Surface Area | 61.4-68.96 Ų | [3] [7] |
Hydrogen Bond Acceptors | 3 | [3] |
Hydrogen Bond Donors | 2 | [3] |
The compound emerged from mid-20th century heterocyclic chemistry innovations focused on pyrimidine annulation strategies. Early synthetic routes employed condensation reactions between N-benzyl-3-oxopiperidine-4-carboxylate derivatives and urea under high-temperature conditions. This approach facilitated construction of the pyrimidine-2,4-dione ring onto the piperidine scaffold [4]. Industrial interest surged in the 1980s when pharmacological screening revealed its potential as a central nervous system modulator, evidenced by patent filings for phosphodiesterase (PDE) inhibition applications [10].
A significant synthetic advancement occurred through oxidative aromatization methodologies using ceric ammonium nitrate (CAN). This innovation enabled efficient dehydrogenation of saturated precursors under mild conditions (acetonitrile/water, 4 equiv CAN, 82% yield), overcoming limitations of earlier catalytic dehydrogenation methods with Pd/C. The optimized route enhanced accessibility for structure-activity relationship studies [10]. Commercial availability began through specialty chemical suppliers (e.g., Synthonix, Ambeed) post-2010, coinciding with its adoption as a building block in drug discovery programs targeting epigenetic regulators [5] [9].
The compound gained prominence when Boehringer Ingelheim incorporated it into their open innovation portal (opnMe.com), distributing it as a key intermediate for kinase inhibitor research. This initiative accelerated its investigation in academic and industrial settings, particularly for cancer therapeutics [3].
Table 2: Key Historical Developments
Timeline | Development | Significance |
---|---|---|
1970s-1980s | Initial synthesis via piperidine-urea condensation | Enabled foundational pharmacology studies |
2000s | Commercial availability from specialty suppliers | Facilitated broad research access |
2010-2015 | Oxidative aromatization protocol optimization | Improved synthetic efficiency (>80% yield) |
2018 | Inclusion in Boehringer Ingelheim open innovation | Promoted cancer therapeutic applications |
2021 | Novel aromatization mechanisms published | Advanced synthetic methodology [10] |
The tetrahydropyridopyrimidine-dione scaffold exhibits multifaceted bioactivity through selective interaction with enzymatic targets. Computational predictions indicate high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier exclusion, positioning it for peripheral therapeutic applications [3]. Its significance stems from three primary pharmacological domains:
Enzyme Inhibition: The compound serves as a chemical precursor for histone demethylase inhibitors (e.g., KDM4/5). Molecular docking studies reveal hydrogen bonding between the uracil-like carbonyl groups and catalytic Jumonji domain residues, while the benzyl group occupies hydrophobic subpockets. This binding mode facilitates epigenetic modulation with implications for cancer therapy [10]. Additionally, derivatives demonstrate submicromolar activity against PDE2 isozymes (cyclic nucleotide phosphodiesterases) and TNFα signaling pathways, suggesting potential for inflammatory disorders [10].
Scaffold for TRPA1 Modulators: Structural analogs have been developed as transient receptor potential ankyrin 1 (TRPA1) channel modulators. The pyrimidinedione core mimics endogenous electrophilic signaling molecules, enabling interactions with N-terminal cysteine residues of the ion channel. This application is being explored for pain management and respiratory conditions [10].
Kinase Inhibitor Development: The compound features in structure-activity relationship libraries for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition. Molecular editing at positions C2 and N7 generates derivatives with nanomolar affinity, demonstrating apoptosis induction in tumor cell lines [10].
Table 3: Pharmacological Target Engagement
Target Class | Specific Targets | Therapeutic Area | Mechanistic Basis |
---|---|---|---|
Epigenetic Regulators | KDM4/5, Histone Demethylases | Oncology | Competitive inhibition at cofactor site |
Phosphodiesterases | PDE2 isozymes | Inflammation, Cognition | Allosteric modulation of catalytic domain |
Kinases | PI3K, mTOR | Cancer therapeutics | ATP-binding site occupation |
Ion Channels | TRPA1 | Pain management | Channel gating modulation |
The compound's druglikeness parameters align with Lipinski (MW 257.29, LogP 1.3, HBD=2, HBA=3) and Veber rules (rotatable bonds=2, TPSA=61.4-68.96 Ų), supporting its optimization as an oral therapeutic candidate [3] [7]. Recent synthetic methodologies enable late-stage functionalization at N1, N3, and C5 positions, facilitating rapid generation of analogs for biological evaluation. This versatility positions it as a privileged scaffold in medicinal chemistry, particularly for central nervous system and oncology indications where bicyclic heterocycles demonstrate enhanced target engagement profiles [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: